2-Bromo-1-(4-bromophenyl)ethanol
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Overview
Description
2-Bromo-1-(4-bromophenyl)ethanol is a useful research compound. Its molecular formula is C8H8Br2O and its molecular weight is 279.959. The purity is usually 95%.
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Scientific Research Applications
Synthesis in Organic Chemistry
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, a novel racemic secondary alcohol, has been synthesized using 2-Bromo-1-(4-bromophenyl)ethanol in an alkaline medium. This synthesis is part of the process to develop compounds with potential biological activity, indicating the importance of this chemical in organic synthesis and pharmaceutical research (Vorga & Badea, 2021).
Enantioselective Synthesis
The compound has also been used in the enantioselective synthesis of β-adrenergic receptor blocking drugs. Specifically, (R)-(-)-nifenalol and (S)-(+)-sotalol were obtained from (R)- and (S)-2-bromo-1-(4-nitrophenyl)ethanol, showcasing the role of this compound in producing enantiomerically pure forms of these significant drugs (Kapoor et al., 2005).
Photophysical and Photochemical Properties
This chemical has contributed to the study of photophysical and photochemical properties in phthalocyanine derivatives. Researchers modified phthalocyanines with 1-(4-bromophenyl)ethanol and studied their interactions with cells, shedding light on the behavior of chiral ligands in photochemical and biological contexts (Ramos et al., 2015).
Green Chemistry and Chemical Education
In the realm of green chemistry and chemical education, this compound has been involved in solvent-free Wittig reactions. This experiment educates students on mechanochemistry and introduces greener, more sustainable chemical reaction methods (Leung & Angel, 2004).
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is a phenethyl alcohol derivative , which suggests that it may interact with biological targets in a similar manner to other phenethyl alcohols.
Mode of Action
It is known to participate in the preparation of novel p-chirogenic phosphines with a sulfur-chelating arm . This suggests that it may interact with its targets through the formation of chiral phosphines, which are often used in asymmetric catalysis.
Result of Action
It is known to be used as an end capping reagent during the synthesis of rod-coil block copolymers , suggesting that it may have a role in polymer chemistry.
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds can interact with various enzymes and proteins due to their electrophilic nature
Cellular Effects
It is known that brominated compounds can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Brominated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCCHBFOKYCUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.